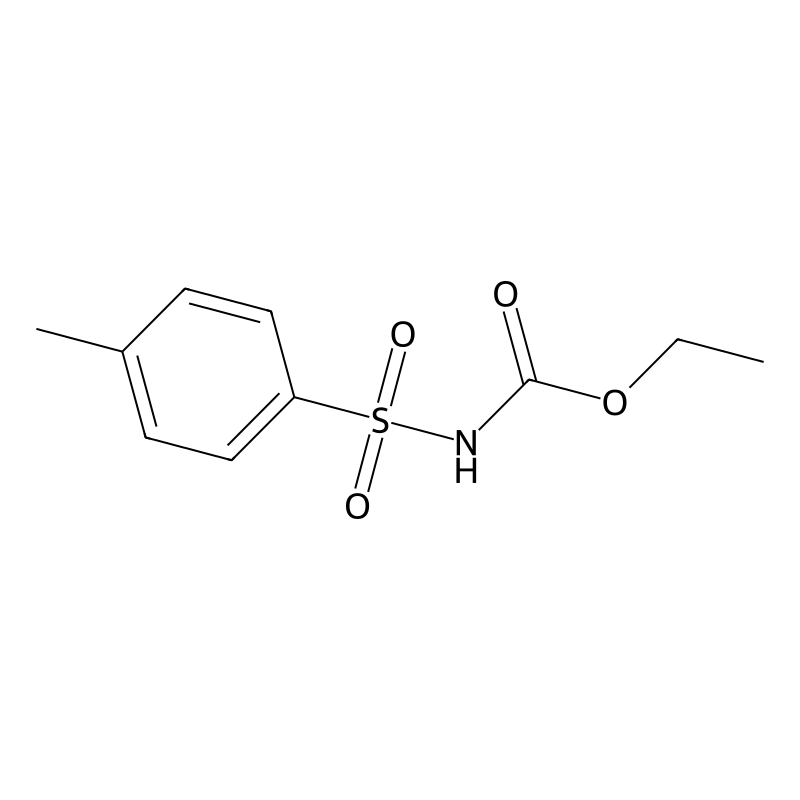

Ethyl tosylcarbamate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Ethyl tosylcarbamate is an organic compound with the molecular formula and a molecular mass of 243.28 g/mol. This compound features both carbamate and sulfonamide functional groups, which contribute to its unique reactivity and biological properties. Ethyl tosylcarbamate appears as a solid at room temperature, with a melting point ranging from 74°C to 88°C .

- Wear appropriate personal protective equipment (PPE) like gloves, safety glasses, and a lab coat when handling the compound.

- Work in a well-ventilated fume hood.

- Store the compound in a cool, dry place away from incompatible chemicals.

- Dispose of waste according to local regulations.

Synthesis:

Ethyl tosylcarbamate is used as an intermediate in the synthesis of various organic compounds, including the antidiabetic drug glibenclamide (also known as glyburide). Gliclazide is used to treat type 2 diabetes by stimulating the release of insulin from the pancreas.

Other Potential Applications:

Ethyl tosylcarbamate has been investigated for potential applications in other areas of scientific research, including:

- Material science: As a component in the development of new materials, such as polymers and nanomaterials.

- Organic chemistry: As a reagent in various organic reactions.

Important Note:

Further Information:

For more information on the scientific research applications of ethyl tosylcarbamate, you can consult the following resources:

- Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions, allowing for the replacement of the tosyl group with other nucleophiles.

- Hydrolysis: Under acidic or basic conditions, ethyl tosylcarbamate can hydrolyze to yield ethyl carbamate and p-toluenesulfonic acid.

- Oxidation and Reduction: The compound can be oxidized to form sulfonic acid derivatives or reduced to generate corresponding amines .

Common Reagents and Conditions- Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.

- Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

- Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

- Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed- Substituted carbamates from substitution reactions.

- Ethyl carbamate and p-toluenesulfonic acid from hydrolysis.

- Sulfonic acid derivatives from oxidation.

- Corresponding amines from reduction .

- Substituted carbamates from substitution reactions.

- Ethyl carbamate and p-toluenesulfonic acid from hydrolysis.

- Sulfonic acid derivatives from oxidation.

- Corresponding amines from reduction .

Ethyl tosylcarbamate has been studied for its biological effects, particularly its interaction with potassium channels. It acts as a blocker of ATP-sensitive potassium currents in beta cells, leading to cell membrane depolarization and triggering insulin release. This mechanism involves binding to the sulfonylurea receptor, which is part of the potassium channel complex, thereby inhibiting potassium efflux and promoting insulin secretion. This property makes it a candidate for therapeutic applications in conditions related to potassium channel dysfunction .

The synthesis of ethyl tosylcarbamate typically involves the reaction of ethyl carbamate with p-toluenesulfonyl chloride in the presence of a base such as pyridine. This reaction proceeds under mild conditions, where the base facilitates the nucleophilic attack of ethyl carbamate on the sulfonyl chloride, resulting in the formation of ethyl tosylcarbamate. In industrial settings, continuous flow reactors may be employed to ensure consistent product quality and yield by optimizing reaction parameters like temperature and pressure .

Ethyl tosylcarbamate has several applications across different fields:

- Chemistry: It serves as an intermediate in the synthesis of pharmaceuticals, notably in the production of Gliclazide, an antidiabetic medication.

- Biology: The compound is investigated for its potential effects on cellular activities through modulation of potassium channels.

- Medicine: It is explored for therapeutic applications in treating conditions associated with potassium channel dysfunction.

- Industry: Utilized as a building block in organic synthesis and development of new chemical entities .

Research indicates that ethyl tosylcarbamate interacts specifically with potassium channels, influencing insulin secretion mechanisms. Its ability to block ATP-sensitive potassium currents suggests potential use in diabetes management by enhancing insulin release from pancreatic beta cells. Further studies may explore its interactions within different cellular contexts and its efficacy compared to other compounds targeting similar pathways .

Ethyl tosylcarbamate shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Similarity Index |

|---|---|---|

| Methyl carbamate | 0.96 | |

| Butyl carbamate | 0.74 | |

| Phenyl carbamate | 0.73 | |

| N-Carbamoyl-4-methylbenzenesulfonamide | 0.74 | |

| N,4-Dimethylbenzenesulfonamide | 0.73 |

Uniqueness

Ethyl tosylcarbamate is distinguished by its specific combination of a carbamate group linked to a p-toluenesulfonamide moiety, which enhances its reactivity profile and biological activity compared to simpler carbamates such as methyl or butyl carbamate. Its role as a potassium channel modulator further sets it apart in medicinal chemistry applications focused on diabetes treatment .

Ethyl tosylcarbamate, systematically named as ethyl N-(4-methylphenyl)sulfonylcarbamate, represents a well-defined organosulfur compound with the molecular formula C₁₀H₁₃NO₄S and a molecular weight of 243.28 grams per mole. The compound is officially registered under the Chemical Abstracts Service number 5577-13-9 and carries several synonymous designations including tosylurethane, ethyl p-tosylcarbamate, and ethyl N-tosylcarbamate. The compound features a distinctive molecular architecture that incorporates both carbamate and sulfonamide functional groups, contributing to its unique reactivity profile and biological properties.

The structural characteristics of ethyl tosylcarbamate reveal a sophisticated molecular framework where the tosyl group (p-toluenesulfonyl) is attached to the nitrogen atom of the carbamate moiety. This arrangement creates a compound that appears as a solid at room temperature, exhibiting a melting point range from 74°C to 88°C. The compound demonstrates reasonable stability under standard laboratory conditions, making it suitable for various synthetic applications and storage requirements.

The compound's classification within chemical taxonomy places it firmly within the organosulfur family, specifically as a sulfonyl carbamate derivative. This classification reflects the presence of sulfur in the +6 oxidation state within the sulfonyl group, coupled with the carbamate functional group that provides additional reactivity sites for synthetic transformations. The unique combination of these functional groups positions ethyl tosylcarbamate as a multifunctional synthetic intermediate capable of participating in diverse chemical reactions.

Historical Context in Organosulfur Chemistry

The development of ethyl tosylcarbamate as a synthetic intermediate must be understood within the broader historical context of organosulfur chemistry, which has emerged as a fundamental area of organic chemistry with profound implications for both natural product synthesis and pharmaceutical development. Organosulfur compounds have been recognized for their importance since the early days of organic chemistry, with sulfur-containing molecules playing crucial roles in biological systems and industrial applications.

The tosyl group, which forms the core structural element of ethyl tosylcarbamate, has its origins in early 20th-century organic chemistry. The tosyl terminology was proposed by German chemists Kurt Hess and Robert Pfleger in 1933, following the established pattern of trityl nomenclature, and was subsequently adopted in English starting from 1934. This historical development marked a significant advancement in the systematic naming and understanding of organosulfur functional groups, providing chemists with standardized terminology for describing complex molecular structures.

The evolution of organosulfur chemistry has been driven by the recognition that sulfur-containing compounds exhibit unique properties that distinguish them from their oxygen analogs. The chalcogen group, which includes sulfur along with oxygen, selenium, and tellurium, provides a rich foundation for developing compounds with diverse reactivity patterns. In the case of ethyl tosylcarbamate, the sulfur atom exists in a highly oxidized state (+6) within the sulfonyl group, creating a powerful electron-withdrawing environment that significantly influences the compound's chemical behavior.

The historical significance of tosyl-containing compounds extends beyond nomenclature to their practical applications in synthetic chemistry. The tosyl group has become widely recognized as an excellent leaving group in nucleophilic substitution reactions, with tosylate derivatives functioning effectively as synthetic equivalents to alkyl halides. This recognition has led to the development of numerous synthetic methodologies that exploit the unique properties of tosyl-containing compounds, establishing them as indispensable tools in modern organic synthesis.

Significance as a Synthetic Intermediate

Ethyl tosylcarbamate has gained considerable prominence as a synthetic intermediate, particularly in the pharmaceutical industry where it serves as a key building block in the synthesis of important therapeutic agents. The compound's most notable application lies in its role as an intermediate in the synthesis of gliclazide, an antidiabetic drug used in the treatment of type 2 diabetes mellitus. This pharmaceutical application demonstrates the compound's importance in medicinal chemistry and highlights its contribution to the development of life-saving medications.

The synthetic versatility of ethyl tosylcarbamate stems from its unique structural features that enable participation in diverse chemical transformations. The compound contains both electrophilic and nucleophilic sites, allowing it to function as both an electrophilic reactant and a nucleophilic substrate depending on the reaction conditions. This dual reactivity makes it particularly valuable in complex synthetic sequences where multiple functional group transformations are required.

Recent synthetic applications have demonstrated the compound's utility in advanced organic transformations, including palladium-catalyzed oxidative cyclization reactions that furnish tosyl-protected vinyl-oxazolidinones. These transformations represent sophisticated examples of modern catalytic methodology, where ethyl tosylcarbamate derivatives serve as substrates for the construction of complex heterocyclic frameworks. The resulting products, which are common precursors to syn-1,2-amino alcohols, highlight the compound's importance in accessing valuable synthetic building blocks.

The biological activity profile of ethyl tosylcarbamate and its derivatives has been extensively investigated, revealing important interactions with potassium channels. Research has shown that the compound acts as a blocker of adenosine triphosphate-sensitive potassium currents in beta cells, leading to cell membrane depolarization and triggering insulin release. This mechanism involves binding to the sulfonylurea receptor, which is part of the potassium channel complex, thereby inhibiting potassium efflux and promoting insulin secretion. These findings provide important insights into the compound's potential therapeutic applications and mechanism of action.

The synthesis of ethyl tosylcarbamate typically involves the reaction of ethyl carbamate with p-toluenesulfonyl chloride in the presence of a base such as pyridine. This synthetic approach proceeds under mild conditions, where the base facilitates the nucleophilic attack of ethyl carbamate on the sulfonyl chloride, resulting in the formation of the desired product. In industrial settings, continuous flow reactors may be employed to ensure consistent product quality and yield by optimizing reaction parameters such as temperature and pressure.

Structural Characteristics and Molecular Parameters

Molecular Formula (C₁₀H₁₃NO₄S) and Weight (243.28 g/mol)

Ethyl tosylcarbamate represents a synthetic organic compound characterized by the molecular formula C₁₀H₁₃NO₄S and a molecular weight of 243.28 grams per mole [1] [4]. The compound is registered under Chemical Abstracts Service number 5577-13-9 and carries the International Union of Pure and Applied Chemistry name ethyl (4-methylphenyl)sulfonylcarbamate [1] [2]. The molecular structure can be represented by the Simplified Molecular Input Line Entry System notation CCOC(=O)NS(=O)(=O)c1ccc(C)cc1, which illustrates the connectivity between the ethyl carbamate moiety and the para-toluenesulfonyl group [1] [37].

The compound exhibits an exact molecular mass of 243.056534 atomic mass units, determined through high-resolution mass spectrometry techniques [10]. The molecular formula indicates the presence of ten carbon atoms, thirteen hydrogen atoms, one nitrogen atom, four oxygen atoms, and one sulfur atom, arranged in a specific three-dimensional configuration that determines its physicochemical properties [1] [4]. The International Chemical Identifier key DFWQXANLGSXMKF-UHFFFAOYSA-N provides a unique digital fingerprint for this molecular structure [1] [2].

Table 1: Basic Molecular Parameters

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₃NO₄S |

| Molecular Weight (g/mol) | 243.28 |

| CAS Registry Number | 5577-13-9 |

| IUPAC Name | ethyl (4-methylphenyl)sulfonylcarbamate |

| SMILES Notation | CCOC(=O)NS(=O)(=O)c1ccc(C)cc1 |

| InChI Key | DFWQXANLGSXMKF-UHFFFAOYSA-N |

Functional Group Analysis

The molecular architecture of ethyl tosylcarbamate encompasses several distinct functional groups that contribute to its chemical behavior and physical properties [14] [16]. The central carbamate functional group (NH-CO-O) serves as the primary linking moiety, connecting the ethyl ester portion to the nitrogen atom [16]. This carbamate group exhibits polar characteristics and possesses hydrogen bonding capability due to the presence of the nitrogen-hydrogen bond and the carbonyl oxygen [16].

The sulfonyl group (SO₂) attached to the nitrogen atom represents a significant electron-withdrawing functionality that influences the compound's reactivity profile [14]. This sulfonyl moiety adopts a planar geometry and contributes to the overall polarity of the molecule [14]. The para-methylphenyl ring system provides an aromatic component with hydrophobic characteristics, featuring a delocalized π-electron system that can participate in various intermolecular interactions [14].

Two methyl groups are present within the molecular structure: one attached to the aromatic ring in the para position relative to the sulfonyl group, and another forming part of the ethyl ester functionality [1] [4]. These hydrophobic substituents contribute to the compound's lipophilic character and influence its solubility properties [16]. The ethyl ester linkage represents the final major functional component, providing an ester bond between the carbamate nitrogen and the ethanol-derived portion [16].

Table 2: Functional Group Analysis

| Functional Group | Position | Characteristic Feature |

|---|---|---|

| Carbamate (NH-CO-O) | Central linking group | Polar, hydrogen bonding capability |

| Sulfonyl (SO₂) | Attached to nitrogen | Electron-withdrawing, planar geometry |

| Aromatic Ring (Toluene) | para-methylphenyl | Hydrophobic, π-system |

| Methyl Groups | On aromatic ring and ester | Hydrophobic substituents |

| Ethyl Ester | Ethyl carbamate portion | Ester linkage with ethanol |

Stereochemical Features

Ethyl tosylcarbamate exhibits achiral stereochemical characteristics, lacking any defined stereocenters within its molecular framework [37]. The compound demonstrates no optical activity, with zero defined stereocenters and zero E/Z centers contributing to its stereochemical profile [37]. The molecule carries a neutral charge state with no ionizable groups under physiological conditions [37].

The absence of chiral centers results from the symmetric arrangement of substituents around each carbon atom within the structure [37]. The planar nature of the aromatic ring system and the tetrahedral geometry around the saturated carbon atoms contribute to the overall three-dimensional shape without creating asymmetric centers [14]. The sulfonyl group maintains a tetrahedral sulfur center, but the identical oxygen atoms prevent the formation of stereoisomers [14].

The molecular conformation remains relatively rigid due to the presence of the aromatic ring and the planar carbamate functionality [14]. Rotation around single bonds may occur, but the overall connectivity pattern does not permit the existence of configurational isomers [37]. This stereochemical simplicity contributes to the compound's reproducible physical and chemical properties across different synthetic batches [37].

Table 3: Stereochemical Features

| Feature | Description |

|---|---|

| Stereochemistry | Achiral |

| Optical Activity | None |

| Defined Stereocenters | 0/0 |

| E/Z Centers | 0 |

| Molecular Charge | 0 (neutral) |

| Symmetry Elements | No chiral centers present |

Physical Properties

Melting Point (82-84°C) and Boiling Point (272°C)

The thermal properties of ethyl tosylcarbamate reflect its molecular structure and intermolecular interactions [4] [11]. The compound exhibits a melting point range of 82-84 degrees Celsius, indicating a relatively narrow thermal transition consistent with its chemical purity and crystalline nature [4] [11]. This melting point range suggests moderate intermolecular forces, including hydrogen bonding between carbamate groups and van der Waals interactions between aromatic ring systems [4].

The boiling point of ethyl tosylcarbamate occurs at 272 degrees Celsius under standard atmospheric pressure conditions of 100.8-101 kilopascals [4] [11]. This elevated boiling point reflects the compound's molecular weight and the presence of polar functional groups that contribute to stronger intermolecular attractions [4]. The significant difference between melting and boiling points indicates a substantial liquid range, suggesting thermal stability across a wide temperature interval [11].

These thermal properties position ethyl tosylcarbamate as a thermally stable compound suitable for various synthetic and analytical applications requiring moderate to elevated temperatures [4]. The melting point characteristics facilitate purification through recrystallization techniques, while the boiling point enables distillation-based separation methods under reduced pressure conditions [11].

Density and Solubility Profile

The density of ethyl tosylcarbamate measures 1.38 grams per cubic centimeter at 20 degrees Celsius, indicating a relatively dense solid material compared to water [4] [11]. This density value reflects the compact molecular packing within the crystalline lattice and the presence of the heavy sulfur atom within the molecular structure [10] [11].

The solubility profile demonstrates limited dissolution in common organic solvents [4] [11]. Ethyl tosylcarbamate exhibits slight solubility in chloroform and ethyl acetate, suggesting moderate polar character that restricts dissolution in highly polar or highly nonpolar media [4] [11]. This solubility pattern reflects the amphiphilic nature of the molecule, containing both hydrophilic carbamate and sulfonyl groups alongside hydrophobic aromatic and alkyl components [11].

The compound requires storage under controlled conditions, specifically in sealed containers at room temperature with protection from moisture [4] [7]. These storage requirements reflect the potential for hydrolytic degradation of the carbamate ester linkage under humid conditions [4]. The solid physical state at ambient temperature contributes to handling convenience and storage stability [35].

Partition Coefficient and Surface Tension Properties

The partition coefficient of ethyl tosylcarbamate, expressed as logarithm of the partition coefficient between n-octanol and water, ranges from 0.73 to 1.7 under conditions of 23 degrees Celsius and pH values between 2 and 7 [4] [11]. This moderate partition coefficient indicates balanced hydrophilic and lipophilic characteristics, suggesting potential for membrane permeation while maintaining some aqueous solubility [4].

The surface tension properties of ethyl tosylcarbamate solutions demonstrate a value of 63.8 millinewtons per meter when measured at a concentration of 1 gram per liter at 20 degrees Celsius [4] [11]. This surface tension value indicates moderate surface activity, reflecting the amphiphilic molecular structure that can orient at air-water interfaces [26].

The vapor pressure characteristics range from 1.8 to 7.9 pascals at temperatures between 20 and 25 degrees Celsius [4] [11]. These relatively low vapor pressure values indicate limited volatility at ambient conditions, consistent with the compound's solid physical state and elevated boiling point [4]. The vapor pressure data supports safe handling procedures and indicates minimal atmospheric release under normal storage and use conditions [11].

Table 4: Physical Properties

| Property | Value |

|---|---|

| Melting Point (°C) | 82-84 |

| Boiling Point (°C) | 272 (at 100.8-101 kPa) |

| Density (g/cm³) | 1.38 (at 20°C) |

| Vapor Pressure (Pa at 20-25°C) | 1.8-7.9 |

| Surface Tension (mN/m at 1g/L and 20°C) | 63.8 |

| Partition Coefficient (LogP at 23°C and pH 2-7) | 0.73-1.7 |

| Appearance | Solid |

| Color | White |

| Solubility in Chloroform | Slightly soluble |

| Solubility in Ethyl Acetate | Slightly soluble |

| Storage Temperature | Room temperature (sealed, dry) |

Spectroscopic Characteristics

Nuclear Magnetic Resonance Spectral Analysis

The proton nuclear magnetic resonance spectrum of ethyl tosylcarbamate exhibits characteristic signals that correspond to the distinct hydrogen environments within the molecular structure [1] [21]. The aromatic protons ortho to the sulfonyl group appear as a doublet in the range of 7.90-7.95 parts per million, integrating for two hydrogen atoms [22]. The aromatic protons meta to the sulfonyl group manifest as a doublet between 7.30-7.35 parts per million, also representing two hydrogen atoms [22].

The ethyl ester portion generates two distinct multipicity patterns: the methylene protons (OCH₂) appear as a quartet between 4.25-4.35 parts per million due to coupling with the adjacent methyl group, while the terminal methyl protons appear as a triplet in the 1.30-1.35 parts per million region [22]. The aromatic methyl group produces a singlet signal at 2.40-2.45 parts per million, integrating for three hydrogen atoms [22].

Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbon framework of ethyl tosylcarbamate through distinct chemical shift patterns [29] [32]. The carbamate carbonyl carbon resonates at approximately 155 parts per million, characteristic of ester carbonyl environments [29]. The aromatic carbon bearing the sulfonyl group appears near 145 parts per million, while other aromatic carbons resonate between 129-130 parts per million [29] [32]. The ethyl ester methylene carbon appears around 63 parts per million, and the aromatic methyl carbon resonates near 21 parts per million [32].

Table 5: Nuclear Magnetic Resonance Spectroscopic Characteristics

| NMR Type | Chemical Shift (ppm) | Assignment | Multiplicity/Integration |

|---|---|---|---|

| ¹H NMR | 7.90-7.95 (d) | Aromatic H ortho to SO₂ | 2H, doublet |

| ¹H NMR | 7.30-7.35 (d) | Aromatic H meta to SO₂ | 2H, doublet |

| ¹H NMR | 4.25-4.35 (q) | OCH₂ protons | 2H, quartet |

| ¹H NMR | 2.40-2.45 (s) | Aromatic CH₃ | 3H, singlet |

| ¹H NMR | 1.30-1.35 (t) | CH₃ of ethyl group | 3H, triplet |

| ¹³C NMR | ~155 (C=O) | Carbamate carbonyl carbon | Quaternary carbon |

| ¹³C NMR | ~145 (SO₂-C aromatic) | Sulfonyl-bearing aromatic carbon | Quaternary carbon |

| ¹³C NMR | ~129-130 (aromatic CH) | Aromatic carbons | Multiple signals |

| ¹³C NMR | ~63 (OCH₂) | Ethyl ester OCH₂ | CH₂ carbon |

| ¹³C NMR | ~21 (CH₃ aromatic) | Aromatic methyl carbon | CH₃ carbon |

Mass Spectrometry Data

Mass spectrometric analysis of ethyl tosylcarbamate reveals characteristic fragmentation patterns that confirm its molecular structure and provide insights into gas-phase decomposition pathways [21]. The molecular ion peak appears at mass-to-charge ratio 243, corresponding to the intact molecular species, although this peak typically exhibits low relative intensity due to facile fragmentation [21].

The base peak in the mass spectrum occurs at mass-to-charge ratio 170, representing the loss of the ethoxy group (OC₂H₅) from the molecular ion [21]. This fragmentation pattern reflects the relative weakness of the ester bond under electron ionization conditions [21]. A significant fragment appears at mass-to-charge ratio 155, corresponding to the tosyl cation [SO₂C₆H₄CH₃]⁺, which represents 60-80% relative intensity [21].

Additional fragmentation produces ions at mass-to-charge ratio 91, identified as the tropylium ion [C₆H₄CH₃]⁺, with relative intensity of 40-60% [21]. Smaller fragment ions include mass-to-charge ratio 65 ([SO₂H]⁺), mass-to-charge ratio 45 ([OC₂H₅]⁺), and mass-to-charge ratio 29 ([CHO]⁺), each contributing to the overall fragmentation fingerprint [21].

Table 6: Mass Spectrometry Fragmentation Data

| m/z | Relative Intensity (%) | Fragment Assignment |

|---|---|---|

| 243 | M⁺- (low) | Molecular ion |

| 170 | 100 | [M-OC₂H₅]⁺ (loss of ethoxy) |

| 155 | 60-80 | [SO₂C₆H₄CH₃]⁺ (tosyl cation) |

| 91 | 40-60 | [C₆H₄CH₃]⁺ (tropylium ion) |

| 65 | 20-30 | [SO₂H]⁺ |

| 45 | 15-25 | [OC₂H₅]⁺ (ethoxy) |

| 29 | 10-20 | [CHO]⁺ |

Infrared Spectroscopic Features

Infrared spectroscopic analysis of ethyl tosylcarbamate provides detailed information about the vibrational modes associated with its functional groups [31] [34]. The nitrogen-hydrogen stretch of the carbamate group appears as a medium-intensity absorption between 3240-3280 wavenumbers, characteristic of secondary amide-like structures [31]. The carbonyl stretch of the carbamate functionality manifests as an intense absorption in the 1700-1720 wavenumber region, representing one of the most prominent features in the spectrum [31] [33].

The sulfonyl group generates two distinct absorption bands: the asymmetric stretch appears strongly between 1320-1340 wavenumbers, while the symmetric stretch occurs between 1150-1170 wavenumbers [31]. These sulfonyl stretching frequencies reflect the electron-withdrawing nature of the aromatic substituent [31]. The carbon-oxygen stretch of the ester linkage appears as a medium-intensity band between 1090-1110 wavenumbers [33].

Aromatic and aliphatic carbon-hydrogen stretching vibrations appear between 2980-3020 wavenumbers with medium intensity [34]. The aromatic carbon-carbon stretching mode manifests between 1600-1620 wavenumbers, while methyl group bending vibrations occur in the 1450-1470 wavenumber region [34]. Out-of-plane aromatic carbon-hydrogen bending appears between 800-850 wavenumbers, and the carbon-sulfur stretch occurs in the 650-700 wavenumber range [34].

Table 7: Infrared Spectroscopic Features

| Frequency Range (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3240-3280 | Medium | N-H stretch (carbamate) |

| 1700-1720 | Strong | C=O stretch (carbamate) |

| 1320-1340 | Strong | SO₂ asymmetric stretch |

| 1150-1170 | Strong | SO₂ symmetric stretch |

| 1090-1110 | Medium | C-O stretch (ester) |

| 2980-3020 | Medium | C-H stretch (aromatic and aliphatic) |

| 1600-1620 | Medium | C=C stretch (aromatic) |

| 1450-1470 | Medium | C-H bending (methyl) |

| 800-850 | Medium | C-H out-of-plane bending (aromatic) |

| 650-700 | Medium | C-S stretch |

Purity

Quantity

XLogP3

Appearance

Melting Point

GHS Hazard Statements

H302 (40%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (20%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (60%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (20%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H412 (40%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant